3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-14-3-2-6-17-16(14)22-13-15-4-9-20(10-5-15)11-12-21-18-7-8-19-21/h2-3,6-8,15H,4-5,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXFBDVTJONPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through a reductive amination process, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The triazole and piperidine derivatives are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction, where the methoxy group is added to the pyridine ring, followed by the attachment of the piperidine-triazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and reductive amination steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dihydrotriazoles.
Substitution: Products include various substituted pyridines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The incorporation of the triazole group in 3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine enhances its efficacy against a range of pathogens. A study demonstrated that similar triazole derivatives showed activity against resistant strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural attributes allow it to interact with biological targets involved in cancer progression. Triazole derivatives have been explored for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have been investigated for their effects on various cancer cell lines, showing potential in inhibiting tumor growth through multiple pathways .
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological applications. Research has shown that piperidine derivatives can exhibit anxiolytic and antidepressant effects. A recent study indicated that modifications to the piperidine structure could enhance binding affinity to neurotransmitter receptors, suggesting that this compound might also possess similar neuroactive properties .
Pesticidal Activity
The compound's unique structure may confer pesticidal properties, particularly against agricultural pests. Similar triazole-containing compounds have been evaluated for their effectiveness as botanical pesticides. Studies have shown that these compounds can disrupt the life cycles of various pests while being less harmful to beneficial insects .
Plant Growth Regulation
Research into triazole derivatives has revealed their potential as plant growth regulators. These compounds can influence plant metabolism and growth patterns by modulating hormonal pathways. The application of this compound could lead to enhanced crop yields through improved growth rates and resistance to environmental stressors .
Synthesis of Functional Materials
The ability to modify the chemical structure of this compound opens avenues for creating functional materials. Its incorporation into polymers could yield materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability. Research has shown that integrating such compounds into polymer matrices can significantly improve material performance .
Nanotechnology
In nanotechnology, triazole-based compounds are being explored for their role in synthesizing nanoparticles with tailored properties. The compound can serve as a stabilizing agent or a precursor in the synthesis of metal nanoparticles, which have applications in catalysis and drug delivery systems .
Mechanism of Action
The mechanism of action of 3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, while the piperidine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound B : 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-methanesulfonylphenyl)pyridine
- Structural Differences :
- Replaces the triazole in Compound A with a 1,2,4-oxadiazole ring.
- Includes a methanesulfonylphenyl group at the pyridine 2-position.
- The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to Compound A’s methyl group .
Compound C : 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Structural Differences :
- Pyrimidine core instead of pyridine.
- Piperazine ring (secondary amine) replaces Compound A ’s piperidine (tertiary amine).
- Contains a trifluoromethyl group for enhanced metabolic stability.
- Implications :
Linker and Functional Group Modifications
Compound D : 2-(((1-(2-(2H-1,2,3-triazol-2-yl)-6-methylpiperidin-3-yl)oxy)isonicotinonitrile
- Structural Differences: Features an isonicotinonitrile group (pyridine-4-carbonitrile) instead of Compound A’s methoxy-pyridine. Methyl substituent on the piperidine ring introduces steric effects.
- Implications :
Pharmacological and Physicochemical Properties
Table 1: Key Property Comparison
Pharmacological Relevance :
- However, unlike S 18126 (D4-selective), Compound A lacks direct evidence of receptor binding .
- Compound C ’s trifluoromethyl group is associated with improved pharmacokinetic profiles in drug candidates .
Biological Activity
3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with a methoxy group and a piperidine moiety linked through a triazole. The molecular formula is , with a molecular weight of approximately 284.35 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of triazole exhibited Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against certain pathogens, suggesting that this compound may also demonstrate similar efficacy .
Anticancer Properties
The presence of the pyridine and triazole moieties in the compound suggests potential anticancer activity. In vitro studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives were shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7, indicating that this compound might exert similar effects through mechanisms involving cell cycle arrest and apoptosis .
Neuroprotective Effects
There is emerging evidence that triazole derivatives may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells. The potential neuroprotective effects of this compound could be explored further in models of neurodegenerative diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and inflammation.
- Induction of Apoptosis : Evidence suggests that it could trigger apoptotic pathways in cancer cells.
Case Studies
A review of literature reveals several relevant case studies:
- Antimicrobial Studies : A study conducted on a series of triazole derivatives demonstrated their effectiveness against resistant strains of bacteria, paving the way for further investigation into the specific activity of 3-methyl derivatives .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines has shown promising results for similar compounds leading to reduced viability and increased apoptosis rates .
- Neuroprotection Models : Preliminary studies using animal models suggest that triazole derivatives can mitigate neuroinflammatory responses, indicating potential therapeutic applications for neurodegenerative conditions .
Q & A
Basic: How can researchers optimize the synthesis of 3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine?
Methodological Answer:
Synthesis optimization requires addressing key steps:
- Triazole-Piperidine Coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the piperidine ring. Optimize reaction time (e.g., 12–24 hours) and temperature (25–60°C) to maximize yield .
- Methoxy-Pyridine Linkage : Employ nucleophilic substitution between the piperidinylmethyl chloride intermediate and 3-methyl-2-hydroxypyridine. Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What advanced spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.2–8.5 ppm, aromatic H), triazole (δ 7.8–8.0 ppm), and piperidine (δ 2.5–3.5 ppm, CH₂ groups). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
- X-Ray Crystallography : Grow single crystals via slow evaporation (acetone/hexane). Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–N bond lengths: 1.32–1.38 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₃N₅O₂) with <2 ppm error .
Basic: How can researchers identify biological targets for this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCR or kinase panels using radiolabeled ligands (e.g., ³H- or ¹²⁵I-based assays). Measure IC₅₀ values to assess affinity .
- Enzyme Inhibition Studies : Test activity against enzymes (e.g., cytochrome P450, proteases) via fluorometric or colorimetric substrates (e.g., p-nitrophenol release). Use Lineweaver-Burk plots to determine inhibition type .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding pockets in homology models of targets like bacterial dihydrofolate reductase .
Advanced: How do structural modifications impact bioactivity in SAR studies?
Methodological Answer:
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Triazole position | 2H- vs. 1H-triazole | Alters binding to zinc-dependent enzymes | |
| Piperidine substitution | N-methyl vs. N-ethyl | Changes lipophilicity (logP: +0.3–0.5) | |
| Pyridine methoxy position | 2- vs. 3-methoxy | Affects π-π stacking with aromatic residues |
Key findings:
- 2H-Triazole enhances microbial growth inhibition (MIC: 2–4 µg/mL vs. 1H-analog: 8–16 µg/mL) .
- N-Methyl piperidine improves blood-brain barrier penetration (PAMPA assay: Pe > 5 × 10⁻⁶ cm/s) .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : Treat bacterial cultures (e.g., E. coli) and perform RNA-seq to identify downregulated pathways (e.g., folate biosynthesis) .
- Metabolic Profiling : Use LC-MS to quantify metabolites (e.g., dihydrofolate) in treated vs. untreated cells. A >50% reduction suggests DHFR inhibition .
- Crystallography of Target Complexes : Co-crystallize the compound with purified enzyme (e.g., S. aureus DHFR). Resolve structure to identify H-bonds (e.g., triazole-N to Thr121) .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability) .
Basic: What purification challenges arise, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of triazole byproducts during chromatography.
Solution : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve polar impurities . - Challenge : Low solubility in organic solvents.
Solution : Recrystallize from tert-butanol/water (4:1), which enhances solubility at elevated temperatures .
Advanced: How can pharmacokinetic (ADME) properties be evaluated preclinically?
Methodological Answer:
- Absorption : Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4. Pe > 2 × 10⁻⁶ cm/s suggests oral bioavailability .
- Metabolism : Incubate with human liver microsomes (HLM). Identify metabolites via UPLC-QTOF (e.g., hydroxylation at piperidine C4) .
- Excretion : Radiolabel compound (¹⁴C) and administer to rodents. Quantify fecal vs. urinary excretion over 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
